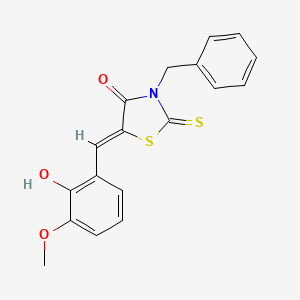
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine, also known as BNPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine is not fully understood, but it is thought to act by binding to specific targets and modulating their activity. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, as well as modulate the function of specific receptors, such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various models of disease. Additionally, it has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine in lab experiments is its versatility as a scaffold for drug discovery. It can be easily modified to target specific disease pathways and has been shown to exhibit activity against a range of targets. However, its limitations include its complex synthesis method and the need for further optimization to improve its potency and selectivity.
Direcciones Futuras
There are several future directions for research involving 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine. One potential area of research is the development of new drugs targeting specific disease pathways, such as cancer and neurological disorders. Additionally, further optimization of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine and its derivatives may lead to the development of more potent and selective compounds. Finally, the use of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine is a chemical compound that has potential applications in drug discovery and has been extensively studied for its activity against various disease targets. Its mechanism of action and physiological effects have been well characterized, and future research may lead to the development of new drugs targeting specific disease pathways. However, further optimization and research are needed to fully realize its potential.
Métodos De Síntesis
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole with 5-nitro-2-bromopyridine, followed by a reductive amination reaction with piperazine. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine has been extensively studied for its potential applications in drug discovery, particularly as a scaffold for the development of new drugs targeting various diseases. It has been shown to exhibit activity against a range of targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-21(23)14-2-4-17(18-10-14)20-7-5-19(6-8-20)11-13-1-3-15-16(9-13)25-12-24-15/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSROGHMSDAWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196926 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(5-nitropyridin-2-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5123033.png)
![10-acetyl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5123046.png)
![1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5123055.png)
![2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123061.png)


![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)
![1-allyl-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123092.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![ethyl 2-(acetylamino)-6-bromo-7-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B5123111.png)
![2-cyano-3-{4-[(4-cyanobenzyl)oxy]-3-methoxyphenyl}-N-(3-methoxypropyl)acrylamide](/img/structure/B5123114.png)

![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)